molecular formula C26H29ClN4O2 B2554436 N-[2-(4-chlorophenyl)ethyl]-1-[6-(4-ethylphenoxy)pyrimidin-4-yl]piperidine-4-carboxamide CAS No. 1115999-16-0

N-[2-(4-chlorophenyl)ethyl]-1-[6-(4-ethylphenoxy)pyrimidin-4-yl]piperidine-4-carboxamide

Cat. No. B2554436
M. Wt: 464.99
InChI Key: OYZIYOLVKRHTNZ-UHFFFAOYSA-N
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Description

The compound “N-[2-(4-chlorophenyl)ethyl]-1-[6-(4-ethylphenoxy)pyrimidin-4-yl]piperidine-4-carboxamide” is a complex organic molecule. It contains several functional groups, including a carboxamide, a pyrimidine ring, a piperidine ring, and a phenyl ring1.



Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the pyrimidine ring, the introduction of the piperidine ring, and the attachment of the phenyl and ethyl groups. However, without specific literature or patents, it’s difficult to provide a detailed synthesis analysis.



Molecular Structure Analysis

The molecular formula of this compound is C26H29ClN4O2, and its molecular weight is 464.991. It contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and a piperidine ring, which is a six-membered ring with one nitrogen atom1.



Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. For instance, the carboxamide group might participate in condensation reactions, and the aromatic rings might undergo electrophilic substitution reactions.



Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its structure and functional groups. For instance, the presence of polar groups like the carboxamide might influence its solubility in different solvents.


Scientific Research Applications

Synthesis and Chemical Properties

  • The development of novel chemical synthesis methods for pyridine and pyrimidine derivatives showcases the interest in these compounds for their diverse biological activities and potential applications in drug development. For instance, studies on the efficient synthesis of novel pyridopyrimidines underline the continuous effort in optimizing the synthesis routes for such complex molecules to enhance their availability for further biological evaluation (V. Vijayakumar, P. Karthikeyan, & S. Sarveswari, 2014).

Biological Activities

  • Research into related pyridine and pyrimidine compounds has shown significant bioactivity, including antimicrobial, anti-inflammatory, and analgesic properties. For example, novel pyrazolopyrimidines derivatives were synthesized and evaluated for their anticancer and anti-5-lipoxygenase agents, indicating the potential therapeutic applications of these compounds in treating inflammation and cancer (A. Rahmouni et al., 2016).

Anticonvulsant and CNS Activities

  • The crystal structure analysis of anticonvulsant enaminones related to pyridine derivatives highlights the importance of understanding the molecular interactions that contribute to their biological activities. Such studies provide a foundation for designing new compounds with enhanced therapeutic profiles for CNS disorders (M. Kubicki, H. Bassyouni, & P. W. Codding, 2000).

Antimicrobial Applications

  • Studies on novel 2-methyl-3-(2-(piperazin-1-yl)ethyl)-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one derivatives for their in vitro antimicrobial activity underscore the potential use of such compounds in addressing bacterial infections. The identification of compounds with potent inhibitory activity against specific bacterial strains suggests a pathway for developing new antimicrobial agents (B. Krishnamurthy et al., 2011).

Safety And Hazards

Without specific safety data, it’s difficult to comment on the potential hazards of this compound. However, as with all chemicals, it should be handled with appropriate safety precautions.


Future Directions

The potential applications of this compound would depend on its biological activity. Given its complex structure, it might be interesting to explore its interactions with various biological targets.


Please note that this is a general analysis based on the structure of the compound. For a more detailed and accurate analysis, specific studies and experimental data are needed.


properties

IUPAC Name

N-[2-(4-chlorophenyl)ethyl]-1-[6-(4-ethylphenoxy)pyrimidin-4-yl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H29ClN4O2/c1-2-19-5-9-23(10-6-19)33-25-17-24(29-18-30-25)31-15-12-21(13-16-31)26(32)28-14-11-20-3-7-22(27)8-4-20/h3-10,17-18,21H,2,11-16H2,1H3,(H,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYZIYOLVKRHTNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)OC2=NC=NC(=C2)N3CCC(CC3)C(=O)NCCC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H29ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(4-chlorophenyl)ethyl]-1-[6-(4-ethylphenoxy)pyrimidin-4-yl]piperidine-4-carboxamide

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